Meta vs Ortho Regioisomerism Abolishes LPA₂ Agonist Activity: Class-Level SAR Defining Target Compound Selectivity
In a systematic SAR study of sulfamoyl benzoic acid (SBA) analogs as LPA₂ agonists, Kiss et al. demonstrated that relocating the sulfamoyl-benzoic acid attachment from the ortho to the meta position (compound 11a) or para position (compound 11b) completely abolished LPA₂ receptor activation at concentrations up to 10 µM, the highest concentration tested [1]. By contrast, the ortho-substituted lead compound 4 exhibited picomolar activity (EC₅₀ = 5.06 × 10⁻³ nM vs LPA 18:1). This finding establishes that 3-[(4-butylphenyl)sulfamoyl]benzoic acid, as a meta-substituted SBA, is functionally silent at LPA₂, making it suitable as a negative control or as a scaffold for targets orthogonal to LPA₂ signaling, whereas its ortho regioisomer (2-[(4-butylphenyl)sulfamoyl]benzoic acid, CAS 98644-86-1) would be expected to retain LPA₂ activity based on this SAR.
| Evidence Dimension | LPA₂ receptor activation (EC₅₀) |
|---|---|
| Target Compound Data | Predicted inactive at LPA₂ (meta-substituted SBA analog 11a: no activation up to 10 µM) |
| Comparator Or Baseline | Ortho-substituted SBA lead compound 4: EC₅₀ = 5.06 × 10⁻³ nM (vs LPA 18:1); optimized analog 11d: EC₅₀ = 0.15 ± 0.02 nM |
| Quantified Difference | Activity difference: >2,000,000-fold (ortho active at picomolar range; meta completely inactive at 10 µM) |
| Conditions | Calcium mobilization assay in DKO MEF cells transfected with human LPA₂ receptor; compounds tested up to 10 µM [1] |
Why This Matters
For researchers studying LPA₂-mediated radioprotection or apoptosis, the meta regioisomer serves as a critical inactive control, while for programs targeting ERAP1, carbonic anhydrase, or bacterial HMGR, the absence of LPA₂ activity eliminates an undesired pharmacological liability present in ortho-substituted analogs.
- [1] Kiss GN, Lee SC, Fells JI, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA₂ Receptor. J Med Chem. 2014;57(16):7136-7140. doi:10.1021/jm5007116. View Source
